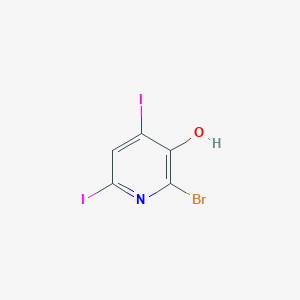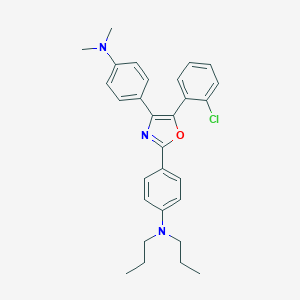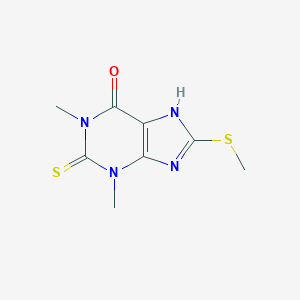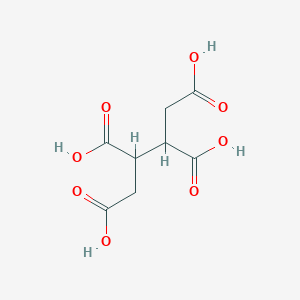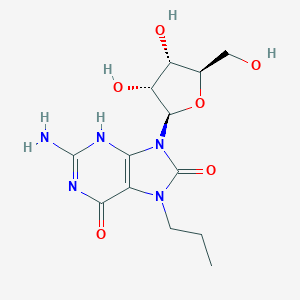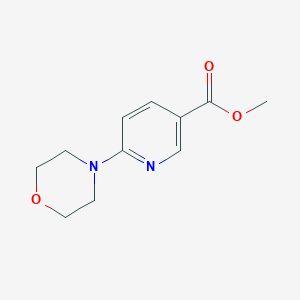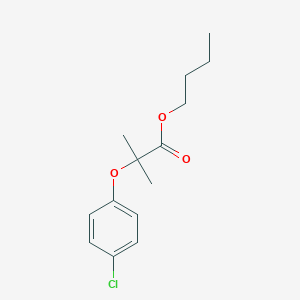
Butyl 2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known as butyl 4-chloro-2-methylphenoxyacetate, is a chemical compound that belongs to the class of chlorophenoxy herbicides. It is commonly used as a selective herbicide for controlling broad-leaved weeds in crops such as soybeans, cotton, and maize.
Mécanisme D'action
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Effets Biochimiques Et Physiologiques
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and honeybees. It has also been reported to cause eye and skin irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate is its selectivity towards broad-leaved weeds, which makes it a useful herbicide for controlling weeds in crops. However, its effectiveness is limited by the development of herbicide-resistant weeds. Additionally, its toxicity to aquatic invertebrates and honeybees can have adverse effects on the environment.
Orientations Futures
Future research on Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate could focus on developing new formulations that improve its efficacy and reduce its environmental impact. Additionally, research could investigate the potential use of this compound as a tool for studying the biosynthesis of branched-chain amino acids in plants. Finally, further studies could explore the potential of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate as a lead compound for developing new herbicides with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the reaction of 4-chloro-2-methylphenol with Butyl 2-(4-chloro-2-methylphenoxy)propionate chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of Butyl 2-(4-chloro-2-methylphenoxy)propionate 4-chloro-2-methylphenoxyacetate as a white solid with a melting point of 42-44°C.
Applications De Recherche Scientifique
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties. Research has shown that it is effective in controlling broad-leaved weeds such as pigweed, waterhemp, and velvetleaf in crops such as soybeans, cotton, and maize. It is also used for weed control in non-crop areas such as roadsides, railways, and industrial sites.
Propriétés
Numéro CAS |
1713-14-0 |
|---|---|
Nom du produit |
Butyl 2-(4-chloro-2-methylphenoxy)propionate |
Formule moléculaire |
C14H19ClO3 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
butyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-10-17-13(16)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Autres numéros CAS |
97659-37-5 68994-37-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)


